BenchChemオンラインストアへようこそ!

2-(3-Isobutylphenyl)propionic acid, (R)-

COX inhibition Enantioselectivity NSAID pharmacology

Select (R)-2-(3-Isobutylphenyl)propionic acid for unambiguous chiral resolution and COX-independent pharmacology. Unlike the racemic EP Impurity A or the para-substituted (R)-ibuprofen, this pure R-enantiomer with a meta-substituted isobutyl group is essential for studying NF-κB pathway inhibition and neutrophil oxidative burst without COX confounding. Ideal for QC method validation and metabolic chiral inversion studies. Contact us for bulk pricing and specifications.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 533931-39-4
Cat. No. B12726745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isobutylphenyl)propionic acid, (R)-
CAS533931-39-4
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)C(C)C(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m1/s1
InChIKeySFVKLYXPBKITCE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-2-(3-Isobutylphenyl)propionic Acid? A Chiral, Meta-Substituted 2-Arylpropionic Acid Procurement Overview


(R)-2-(3-Isobutylphenyl)propionic acid (CAS 533931-39-4), also known as the (R)-enantiomer of meta-isobutyl ibuprofen or ibuprofen EP impurity A, is a chiral carboxylic acid belonging to the 2-arylpropionic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs) . Its molecular formula is C₁₃H₁₈O₂ (MW 206.28). This compound is distinguished by two critical structural features: (i) a meta-substituted isobutyl group on the phenyl ring, which differentiates it from the therapeutically dominant para-substituted ibuprofen, and (ii) the R-configuration at the chiral α-carbon, which confers a pharmacological profile fundamentally distinct from the COX-inhibiting S-enantiomer [1]. It is primarily encountered as a specified impurity in commercial ibuprofen preparations and as a chiral reference standard in pharmaceutical quality control, but it also serves as a research tool for probing COX-independent anti-inflammatory and antinociceptive mechanisms .

Why (R)-2-(3-Isobutylphenyl)propionic Acid Cannot Be Substituted by Racemic Ibuprofen or Its S-Enantiomer


The 2-arylpropionic acid class exhibits profound enantioselectivity in both pharmacodynamics and pharmacokinetics. Cyclooxygenase (COX) inhibition—the canonical anti-inflammatory mechanism—resides almost exclusively in the S-enantiomer; the R-enantiomer is essentially inactive against COX-1 and COX-2 [1]. Conversely, the R-enantiomer possesses COX-independent pharmacological activities—including NF-κB pathway inhibition and suppression of neutrophil oxidative burst—that are not recapitulated by the S-enantiomer . Furthermore, R-enantiomers of this class undergo unidirectional metabolic chiral inversion to the S-antipode in vivo, a phenomenon that is compound-specific, species-dependent, and influenced by the substitution pattern on the phenyl ring [2]. The meta-substitution on the phenyl ring adds an additional layer of differentiation: this positional isomer cannot be assumed to share the potency, selectivity, or metabolic fate of para-substituted analogs, as the position of the isobutyl group alters molecular recognition at enzyme active sites [1]. For any application—whether as an analytical reference standard, a chiral probe in metabolic studies, or a tool compound for dissecting COX-independent signaling—substitution with racemic ibuprofen, dexibuprofen, or even (R)-ibuprofen (para) would introduce uncontrolled variables and compromise experimental or regulatory validity.

Quantitative Differential Evidence for (R)-2-(3-Isobutylphenyl)propionic Acid Versus Its Closest Analogs


COX-1 and COX-2 Inhibitory Potency: R-Enantiomer vs. S-Enantiomer (Class-Level Inference from 2-Arylpropionic Acids)

Within the 2-arylpropionic acid class, COX inhibitory activity is overwhelmingly confined to the S-enantiomer. For the structurally analogous para-substituted pair, (R)-ibuprofen exhibits COX-1 IC₅₀ = 360 µM and COX-2 IC₅₀ = 15.6 µM, compared with (S)-ibuprofen values of COX-1 IC₅₀ = 2.1–2.6 µM and COX-2 IC₅₀ = 1.53–1.6 µM—a >140-fold difference for COX-1 and approximately 10-fold difference for COX-2 . This stereochemical dependence is a class-defining characteristic of 2-APAs: only the S-enantiomers inhibit cyclooxygenase activity at therapeutically relevant concentrations, while the R-enantiomers are considered essentially inactive against both COX isoforms [1]. The meta-substitution on (R)-2-(3-isobutylphenyl)propionic acid is expected to further attenuate COX binding relative to the para-substituted (R)-ibuprofen, as the meta-isobutyl group sterically and electronically alters the pharmacophore presented to the COX active site [2].

COX inhibition Enantioselectivity NSAID pharmacology

NF-κB Pathway Inhibition: A COX-Independent Anti-Inflammatory Mechanism Unique to the R-Enantiomer

Unlike the S-enantiomer, which mediates anti-inflammatory effects through COX-dependent prostaglandin synthesis inhibition, the R-enantiomer of 2-arylpropionic acids inhibits the NF-κB signaling pathway—a master regulator of inflammatory gene expression. (R)-Ibuprofen inhibits NF-κB transactivation with IC₅₀ = 121.8 µM in a reporter assay using stimulated Jurkat T cells, whereas (S)-ibuprofen does not significantly inhibit NF-κB at comparable concentrations . This mechanism is structurally stereospecific: the R-configuration at the chiral center is required for NF-κB inhibitory activity . This COX-independent mechanism represents a therapeutically distinct anti-inflammatory pathway that is not accessible with the S-enantiomer or racemic mixture.

NF-κB inhibition COX-independent mechanism Transcription factor modulation

Inhibition of Neutrophil Oxidative Burst and Degranulation: Potent Sub-Micromolar Activity of the R-Enantiomer

The R-enantiomer of ibuprofen displays potent inhibitory activity against multiple neutrophil effector functions at sub-micromolar concentrations—effects that are entirely COX-independent. In human polymorphonuclear (PMN) cells, (R)-ibuprofen inhibits fMLP-induced superoxide formation (IC₅₀ = 0.43 µM), fMLP-induced β-glucuronidase release (IC₅₀ = 0.58 µM), and A23187-induced leukotriene B₄ (LTB₄) formation (IC₅₀ = 0.22 µM) . By contrast, the S-enantiomer is markedly less potent in these neutrophil functional assays, and the COX-inhibitory activity of the S-enantiomer occurs at 2–5-fold higher concentrations for COX-1 (2.1–2.6 µM) and 3–7-fold higher for COX-2 (1.53–1.6 µM) than the sub-micromolar neutrophil effects of the R-enantiomer [1]. This demonstrates that the R-enantiomer engages molecular targets distinct from COX at pharmacologically relevant concentrations.

Neutrophil biology Superoxide inhibition Leukotriene B4 Innate immunity

Metabolic Chiral Inversion: R-to-S Unidirectional Conversion as a Defining Pharmacokinetic Feature

R-enantiomers of 2-arylpropionic acids undergo a unique, unidirectional metabolic chiral inversion to their pharmacologically active S-antipodes in vivo—a phenomenon not observed for the S-enantiomer [1]. In dogs, approximately 70% of an administered dose of (R)-ibuprofen (based on AUC) was inverted to (S)-ibuprofen, independent of route of administration (intravenous or intraduodenal) [2]. No R-ibuprofen was detected after administration of pure S-ibuprofen, confirming the unidirectionality of the inversion. Mechanistically, inversion proceeds via stereoselective activation of the R-enantiomer to its CoA thioester, followed by racemization catalyzed by α-methylacyl-CoA racemase (AMACR) and hydrolysis to release the free S-enantiomer [3]. The extent of inversion is compound-specific and may be influenced by the substitution pattern on the phenyl ring; thus, the meta-substituted (R)-2-(3-isobutylphenyl)propionic acid may exhibit an inversion rate and extent distinct from the para-substituted (R)-ibuprofen.

Chiral inversion Prodrug Drug metabolism AMACR

Plasma Protein Binding: R-Enantiomer Displays Higher Intrinsic Binding Affinity Than S-Enantiomer

Ibuprofen enantiomers exhibit stereoselective, competitive, and nonlinear plasma protein binding in vivo. In a study of 12 healthy human subjects, the affinity of (R)-ibuprofen for plasma protein binding sites was significantly greater than that of (S)-ibuprofen: the dissociation constant (RP₂) for the R-enantiomer was 0.358 ± 0.185 µg/mL, compared to SP₂ = 0.979 ± 0.501 µg/mL for the S-enantiomer—a 2.7-fold difference in binding affinity [1]. By contrast, binding capacity was equivalent between enantiomers (RP₁ = 160 ± 86 vs. SP₁ = 161 ± 63 µg/mL). The higher intrinsic binding of the R-enantiomer resulted in a lower unbound fraction for the R-enantiomer compared to the S-enantiomer after administration of R-ibuprofen or racemate, with important implications for free drug concentration at the site of action [2].

Plasma protein binding Stereoselective pharmacokinetics Drug disposition

Regulatory Utility: (R)-2-(3-Isobutylphenyl)propionic Acid as a Pharmacopoeial Impurity Reference Standard

2-(3-Isobutylphenyl)propionic acid (as the racemate or enantiopure form) is specified as Ibuprofen EP Impurity A and Ibuprofen USP Impurity A in major pharmacopoeias [1]. It is the meta-positional isomer impurity that arises during ibuprofen synthesis, and its presence must be monitored, identified, and quantified in active pharmaceutical ingredient (API) batches and finished dosage forms. The pure R-enantiomer (CAS 533931-39-4) provides a critical chiral reference standard for stereospecific HPLC methods that can resolve the R- and S- enantiomers of this specific impurity, which is essential when enantiomeric impurity profiling is required by regulatory agencies [2]. Certified reference materials of ibuprofen impurity A are qualified as pharmaceutical secondary standards with multi-traceability to USP and EP primary standards, and are suitable for pharma release testing, method development, method validation (AMV), and stability studies . Unlike racemic m-isobutyl ibuprofen (CAS 66622-47-7), the enantiopure (R)-form enables chiral chromatographic method development with unambiguous peak assignment.

Pharmaceutical quality control Reference standard Ibuprofen impurity profiling Regulatory compliance

Optimal Application Scenarios for Procuring (R)-2-(3-Isobutylphenyl)propionic Acid (CAS 533931-39-4)


Chiral Reference Standard for Stereospecific Impurity Profiling of Ibuprofen API and Finished Dosage Forms

Pharmaceutical quality control laboratories and contract research organizations (CROs) supporting ANDA, NDA, or DMF submissions require this enantiopure compound as a certified reference material for developing and validating stereospecific HPLC or UPLC methods. The meta-substituted R-enantiomer is a specified impurity in the European Pharmacopoeia (EP Impurity A) and United States Pharmacopeia (USP), and its enantiomeric composition must be controlled [1]. Unlike racemic m-isobutyl ibuprofen, the enantiopure (R)-form allows unambiguous peak identification in chiral chromatographic methods, which is essential for demonstrating enantiomeric purity of the API—a regulatory expectation given the profound pharmacodynamic differences between R- and S-enantiomers of 2-arylpropionic acids [2]. Certified reference materials are available with ISO 17034 and ISO/IEC 17025 accreditation, ensuring traceability to primary pharmacopoeial standards .

COX-Independent NF-κB Pathway Research Tool for Dissecting Inflammatory Signaling Mechanisms

Investigators studying NF-κB-mediated inflammatory signaling require a tool compound that inhibits NF-κB transactivation without simultaneously suppressing COX-mediated prostaglandin synthesis. The R-enantiomer of 2-arylpropionic acids uniquely fulfills this requirement: (R)-ibuprofen inhibits NF-κB transactivation with IC₅₀ = 121.8 µM in Jurkat T cells, while the S-enantiomer is inactive against NF-κB [1]. By using the pure R-enantiomer, researchers can attribute observed anti-inflammatory effects specifically to NF-κB pathway modulation rather than to COX inhibition—a critical distinction that is impossible to achieve with racemic mixtures or S-enantiomers [2]. The meta-substituted variant may offer altered potency or selectivity compared to the para-substituted (R)-ibuprofen, providing an additional structural probe for structure-activity relationship (SAR) studies of NF-κB inhibition by 2-APAs.

Neutrophil Biology Research: Selective Inhibition of Oxidative Burst, Degranulation, and Leukotriene Synthesis

For laboratories investigating neutrophil-mediated inflammation, innate immunity, or sterile inflammatory conditions, (R)-ibuprofen offers potent, sub-micromolar inhibition of key neutrophil effector functions that are independent of COX: superoxide formation (IC₅₀ = 0.43 µM), β-glucuronidase release (IC₅₀ = 0.58 µM), and LTB₄ synthesis (IC₅₀ = 0.22 µM) in human PMN cells [1]. These potencies are 3–12-fold below the COX-inhibitory concentrations of the S-enantiomer, enabling selective interrogation of neutrophil pathways without COX confounding [2]. The pure R-enantiomer is therefore the appropriate tool compound for dissecting the COX-independent anti-inflammatory pharmacology of 2-APAs in neutrophil-centric disease models such as acute lung injury, ischemia-reperfusion injury, and gout.

Metabolic Chiral Inversion Studies: Probing AMACR-Mediated R-to-S Conversion In Vitro and In Vivo

The unidirectional metabolic chiral inversion of R-2-arylpropionic acids to their S-antipodes—catalyzed by α-methylacyl-CoA racemase (AMACR)—is a unique and clinically significant metabolic pathway that converts an essentially COX-inactive enantiomer into a COX-inhibiting species in vivo [1]. In dogs, approximately 70% of (R)-ibuprofen is inverted to the active S-enantiomer [2]. The pure R-enantiomer of the meta-substituted analog serves as a substrate probe to investigate whether the meta substitution alters the rate or extent of AMACR-mediated inversion compared to the para analog, with implications for understanding the structural determinants of this enzymatic transformation . Such studies are relevant to drug design efforts aimed at either exploiting or preventing chiral inversion in 2-APA-based therapeutics.

Quote Request

Request a Quote for 2-(3-Isobutylphenyl)propionic acid, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.